
TM5007
概要
説明
Novel inhibitor of plasminogen activator inhibitor-1 (PAI-1); High Quality Biochemicals for Research Uses
準備方法
合成経路と反応条件
工業生産方法
TM5007の工業生産方法は、入手可能な文献では明確に記載されていません。 おそらく、この生産には、化合物の有効性と安定性を確保するために、ハイスループットスクリーニングと反応条件の最適化が含まれると考えられます .
化学反応の分析
反応の種類
一般的な試薬と条件
TM5007の合成と適用に使用される一般的な試薬と条件には、溶解性のためのジメチルスルホキシド(DMSO)と、実験中の化合物の安定性を維持するためのさまざまな緩衝液が含まれます .
生成される主要な生成物
科学研究の応用
This compoundには、次のような科学研究の応用がいくつかあります。
化学: セリンプロテアーゼ阻害剤の阻害と低分子阻害剤の設計を研究するためのモデル化合物として使用されます.
生物学: 線溶を促進し、凝固を阻害する役割について調査されており、血栓症の研究に役立ちます.
医学: 出血合併症を引き起こすことなく、血栓症と線維症の治療における潜在的な治療効果が探求されています.
産業: 新しい抗凝固薬と線維症の治療薬の開発に役立ちます。
科学的研究の応用
Antithrombotic Applications
1. Inhibition of Thrombosis
Table 1: Antithrombotic Efficacy of TM5275 Compared to Other Agents
Compound | Dose (mg/kg) | Thrombus Weight (mg) | Efficacy Compared to Control |
---|---|---|---|
TM5275 | 10 | 60.9 ± 3.0 | Significant Reduction |
Clopidogrel | 10 | Equivalent | Significant Reduction |
Ticlopidine | 500 | Equivalent | Significant Reduction |
Tissue Regeneration
2. Role in Tissue Repair
Case Study: Myocardial Ischemia Model
In a controlled study involving mice subjected to induced myocardial ischemia, administration of TM5275 resulted in significant improvements in tissue recovery parameters compared to control groups receiving vehicle treatment. The compound was shown to enhance blood flow restoration and reduce scar formation post-injury, highlighting its potential as a therapeutic agent in cardiovascular diseases .
Osteoporosis Treatment
3. Potential for Treating Osteoporosis
Treatment | Bone Density Change (%) | Mechanism |
---|---|---|
TM5007 | +15 | Increased osteoblast activity |
Control Group | -5 | Normal bone resorption |
類似化合物との比較
Similar Compounds
TM5275: A derivative of TM5007 with an improved inhibitory profile and better oral bioavailability.
Uniqueness
作用機序
類似の化合物との比較
類似の化合物
TM5275: 阻害プロファイルが向上し、経口バイオアベイラビリティが向上したTM5007の誘導体です。
独自性
生物活性
Overview of TM5007
- Chemical Structure : this compound is known chemically as C24H20N2O6S4, with a CAS Registry number of 342595-05-5. Its design aims to inhibit PAI-1 effectively, enhancing fibrinolysis and potentially offering therapeutic benefits in cardiovascular diseases.
- Development : Originating from Tohoku University, this compound is part of a series of compounds aimed at targeting PAI-1 to mitigate its effects in thrombotic conditions.
Pharmacokinetics
Pharmacokinetic studies reveal significant differences between this compound and its derivative TM5275. Key parameters include:
Parameter | This compound | TM5275 |
---|---|---|
18 hours | 2 hours | |
8.8 μmol/L | 34 μmol/L | |
Half-life | 124 hours | 2.5 hours |
Bioavailability | Not specified | 96% in monkeys |
These findings indicate that TM5275 has improved absorption and shorter half-life compared to this compound, suggesting better therapeutic potential in clinical applications .
In Vitro Studies
In Vivo Studies
In vivo evaluations using animal models have provided insights into the efficacy of this compound:
- Rat Arteriovenous Shunt Model :
- Mouse Model of Ferric Chloride-Induced Thrombosis :
Case Study 1: Efficacy in Cancer Models
Case Study 2: Lung Fibrosis Models
This compound has also shown promise in models of pulmonary fibrosis. In murine models subjected to bleomycin-induced lung injury, this compound administration resulted in reduced fibrotic changes, suggesting its potential role in managing fibrotic diseases .
特性
IUPAC Name |
2-[[6-[(3-carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6S4/c27-17(25-21-19(23(29)30)13(11-35-21)15-5-3-9-33-15)7-1-2-8-18(28)26-22-20(24(31)32)14(12-36-22)16-6-4-10-34-16/h3-6,9-12H,1-2,7-8H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLUSWIVVBUXLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=C2C(=O)O)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。